molecular formula C20H15FN4O2S B2552197 N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115941-11-1

N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2552197
CAS No.: 1115941-11-1
M. Wt: 394.42
InChI Key: QEUQHTMLOGLWMY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a pyrimidoindole-based sulfanyl acetamide derivative characterized by:

  • A pyrimido[5,4-b]indole core substituted with a fluorine atom at position 6.
  • A sulfanyl acetamide linker bridging the core to a 4-acetylphenyl group. Its synthesis likely follows protocols similar to related compounds, such as HATU-mediated coupling or reflux with triethylamine (TEA) .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-11(26)12-2-5-14(6-3-12)24-17(27)9-28-20-19-18(22-10-23-20)15-8-13(21)4-7-16(15)25-19/h2-8,10,25H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUQHTMLOGLWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps:

  • Formation of the Pyrimidoindole Core: : The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction starting from appropriate precursors such as 2-aminopyrimidine and an indole derivative. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures.

  • Acetylation: : The acetylphenyl group is introduced through an acetylation reaction. This step involves reacting 4-aminophenylacetic acid with acetic anhydride in the presence of a base such as pyridine.

  • Thioether Formation: : The final step involves the formation of the sulfanylacetamide linkage. This can be achieved by reacting the fluorinated pyrimidoindole core with 2-chloroacetamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to

Biological Activity

N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C23H22N4O4S
  • Molecular Weight : 450.5 g/mol

Research indicates that compounds similar to this compound exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thioamide derivatives have shown to inhibit key enzymes involved in cancer progression and metabolic disorders. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), a target in neurodegenerative diseases .
  • Anticancer Properties : The pyrimidoindole structure is known for its anticancer activity. Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Antimicrobial Activity : Compounds with similar thiol groups have shown promising antibacterial and antifungal properties, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Activity Type Compound IC50 Value (μM) Target
Anticancer1,2,4-Triazolethione derivative6.2HCT-116 colon carcinoma
Anticancer1,2,4-Triazolethione derivative27.3T47D breast cancer
AntioxidantVarious thiosemicarbazide derivativesNot specifiedMetabolic enzymes
AntimicrobialBenzothioate derivativeComparable to standard chloramphenicolPathogenic bacteria

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the anticancer effects of a compound structurally related to this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM across different cell lines .
  • Case Study on Enzyme Inhibition :
    Another research focused on the inhibition of AChE by a series of thioamide derivatives. The compounds were found to significantly reduce enzyme activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Pyrimidoindole-based compounds (target and analogs) are prioritized for TLR4/kinase targeting, whereas triazole/oxadiazole derivatives exhibit nitric oxide donor or enzyme-inhibitory roles .
  • Substituent Effects: The 8-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (396.44 g/mol) is lighter than bulkier analogs (e.g., 504.6 g/mol for the 3-methoxyphenyl derivative), suggesting improved bioavailability .
  • Solubility : Fluorine and acetyl groups may enhance water solubility compared to purely hydrophobic analogs (e.g., N-(naphthalen-2-yl) derivatives) .

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